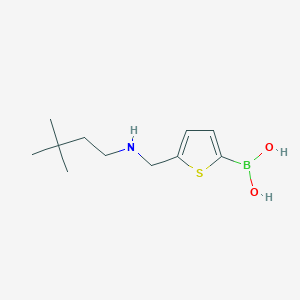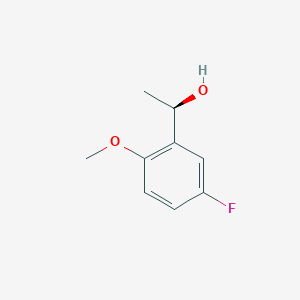
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-fluoro-2-methoxyacetophenone using chiral catalysts or reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methoxyacetophenone.
Reduction: Formation of 5-fluoro-2-methoxyethylbenzene.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methoxyacetophenone: A precursor in the synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol.
5-Fluoro-2-methoxyethylbenzene: A reduced form of the compound.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Another fluorinated phenyl derivative with different functional groups.
Uniqueness
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
Clave InChI |
VLBOHPCLXJIASU-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)F)OC)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


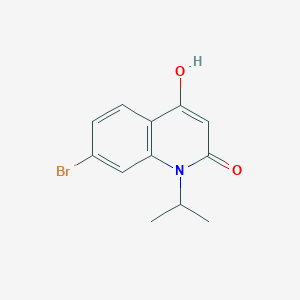
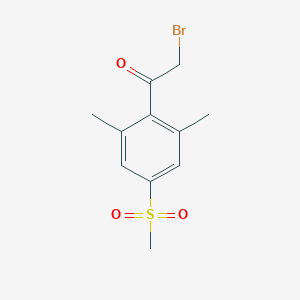
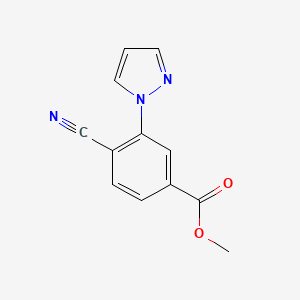
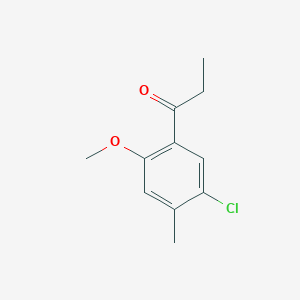
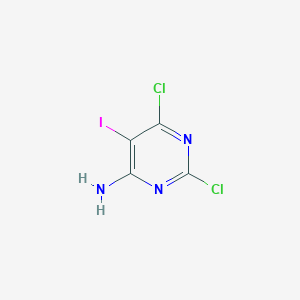
![2-(4-Methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole](/img/structure/B8358735.png)
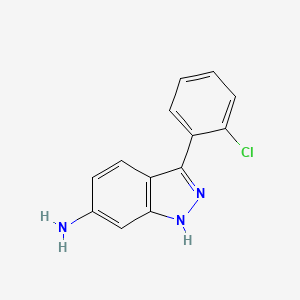
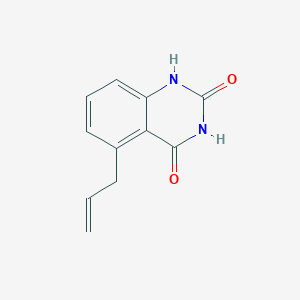
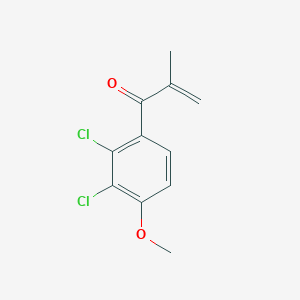
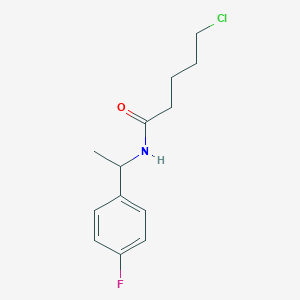
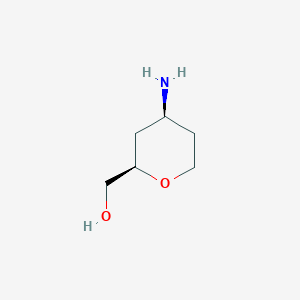
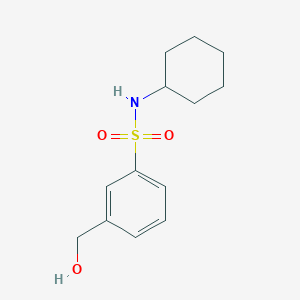
![8-Bromo-6-methyl-2-(methylthio)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8358785.png)
